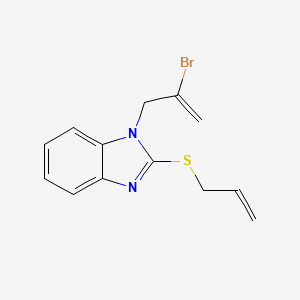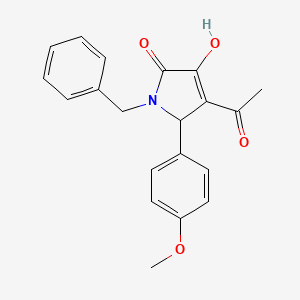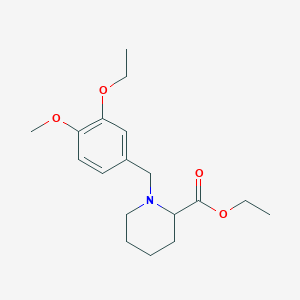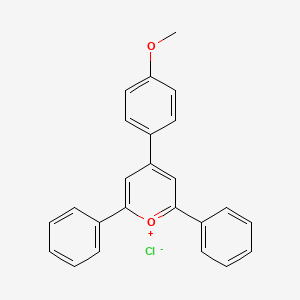
4-(2-fluorophenoxy)-1-butanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-fluorophenoxy)-1-butanethiol, also known as FTY720, is a synthetic compound that has been extensively studied for its potential use in treating various diseases, including multiple sclerosis, cancer, and transplant rejection.
Wissenschaftliche Forschungsanwendungen
4-(2-fluorophenoxy)-1-butanethiol has been extensively studied for its potential use in treating various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, 4-(2-fluorophenoxy)-1-butanethiol has been shown to reduce the frequency and severity of relapses and delay disease progression. In cancer, 4-(2-fluorophenoxy)-1-butanethiol has been shown to inhibit tumor growth and metastasis. In transplant rejection, 4-(2-fluorophenoxy)-1-butanethiol has been shown to prevent graft rejection by suppressing the immune response.
Wirkmechanismus
4-(2-fluorophenoxy)-1-butanethiol exerts its effects through its phosphorylated form, 4-(2-fluorophenoxy)-1-butanethiol-phosphate (FTY-P). FTY-P binds to sphingosine 1-phosphate (S1P) receptors, which are expressed on various cell types, including lymphocytes, endothelial cells, and smooth muscle cells. This binding results in the internalization and degradation of the S1P receptor, leading to the sequestration of lymphocytes in lymphoid tissues and preventing their migration to peripheral tissues. This results in the suppression of the immune response and the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects
4-(2-fluorophenoxy)-1-butanethiol has been shown to have various biochemical and physiological effects, including the suppression of lymphocyte migration, the inhibition of pro-inflammatory cytokine production, and the promotion of apoptosis in cancer cells. 4-(2-fluorophenoxy)-1-butanethiol has also been shown to have neuroprotective effects in multiple sclerosis by promoting the survival of oligodendrocytes, the cells responsible for producing myelin in the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(2-fluorophenoxy)-1-butanethiol in lab experiments is its well-established mechanism of action and its ability to selectively target S1P receptors. This allows for precise control over the immune response and the inhibition of tumor growth and metastasis. However, one limitation of using 4-(2-fluorophenoxy)-1-butanethiol in lab experiments is its potential toxicity, particularly at high doses.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-fluorophenoxy)-1-butanethiol, including the development of more potent and selective S1P receptor modulators, the investigation of 4-(2-fluorophenoxy)-1-butanethiol's potential use in other autoimmune diseases, and the exploration of 4-(2-fluorophenoxy)-1-butanethiol's potential use in combination with other cancer therapies. Additionally, there is a need for further research on the long-term safety and efficacy of 4-(2-fluorophenoxy)-1-butanethiol in humans.
Synthesemethoden
4-(2-fluorophenoxy)-1-butanethiol is synthesized through a series of chemical reactions starting with the reaction between 2-fluorophenol and 1-bromo-4-chlorobutane to form 4-(2-fluorophenoxy)-1-butanol. This intermediate is then converted to 4-(2-fluorophenoxy)-1-butanethiol through a thiolation reaction using sodium hydrosulfide.
Eigenschaften
IUPAC Name |
4-(2-fluorophenoxy)butane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FOS/c11-9-5-1-2-6-10(9)12-7-3-4-8-13/h1-2,5-6,13H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEHZMHMXYBAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCS)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenoxy)butane-1-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5203532.png)

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5203557.png)
![1-[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B5203560.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5203567.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B5203575.png)

![N~1~-cyclopentyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5203596.png)
![2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]-6-nitrophenol](/img/structure/B5203599.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5203608.png)
![1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5203613.png)
![4-(2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5203627.png)

